

Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diisopropyl(bromomethyl)boronate*

Cat. No.: B135683

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An In-depth Technical Guide on **Diisopropyl(bromomethyl)boronate** (CAS No. 137297-49-5) for Researchers, Scientists, and Drug Development Professionals.

Diisopropyl(bromomethyl)boronate is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.^[1] Its utility spans from the creation of complex small molecules to the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Diisopropyl(bromomethyl)boronate is a colorless to slightly yellow liquid under standard conditions.^{[2][3]} It is recognized for its utility in forming carbon-boron bonds, which are pivotal in constructing complex pharmaceutical and agrochemical structures.^{[1][2]} The compound is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures.^[4]

Table 1: Physicochemical Properties of **Diisopropyl(bromomethyl)boronate**

Property	Value	Reference(s)
CAS Number	137297-49-5	[2][4][5]
Molecular Formula	C ₇ H ₁₆ BBrO ₂	[2]
Molecular Weight	222.92 g/mol	[2][5]
Appearance	Colorless to light yellow/orange clear liquid	[2][3][4]
Boiling Point	138.7 °C at 760 mmHg	[5]
Density	1.156 g/cm ³	[5]
Refractive Index	1.4230-1.4270 (n _{20D})	[2][5]
Flash Point	37.7 °C / 38 °C	[4][5]
Purity	≥ 95% (GC)	[2]
Storage Conditions	Refrigerator (0-10°C), under inert gas	[4][5]
Synonyms	(Bromomethyl)boronic Acid Diisopropyl Ester	[3][4][5]

Experimental Protocols

Diisopropyl(bromomethyl)boronate is a key reagent in several important organic transformations, most notably the Matteson homologation and as a precursor for Suzuki-Miyaura cross-coupling reactions.

Synthesis of Diisopropyl(bromomethyl)boronate via Matteson Homologation

A common method for the synthesis of α -halo boronic esters is through the Matteson homologation. This procedure involves the reaction of a boronic ester with a lithiated dihalomethane. The following is a representative protocol adapted from established methodologies.

Materials:

- Triisopropyl borate
- Dibromomethane
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Liquid nitrogen

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous THF.
- Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
- Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium *in situ*.^[6]
- In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78°C.
- Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via cannula, while maintaining the reaction temperature at -100°C.
- Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room temperature overnight.

- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **Diisopropyl(bromomethyl)boronate** as a clear liquid.

Application in Suzuki-Miyaura Cross-Coupling

Diisopropyl(bromomethyl)boronate can be converted to a variety of (substituted-methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

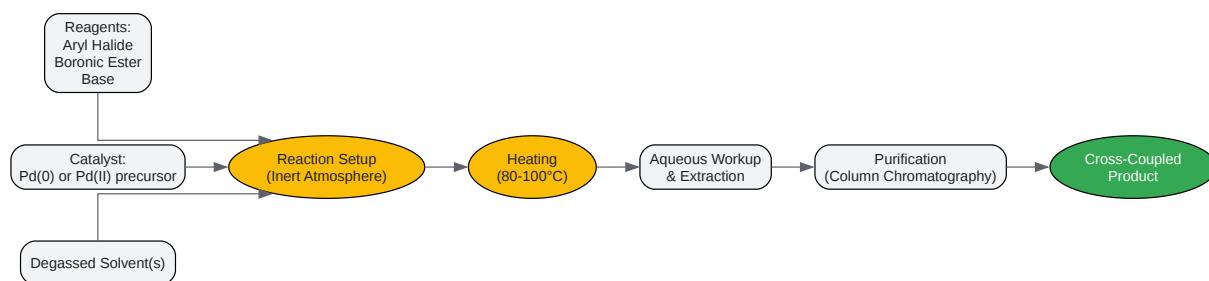
Materials:

- Aryl or vinyl halide (e.g., Aryl-Br)
- Boronic ester derived from **Diisopropyl(bromomethyl)boronate** (e.g., R-CH₂-B(O-iPr)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)^[7]
- Solvent (e.g., 1,4-dioxane, THF, water mixture)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent(s).
- Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.

- Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.



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Suzuki-Miyaura Cross-Coupling Workflow

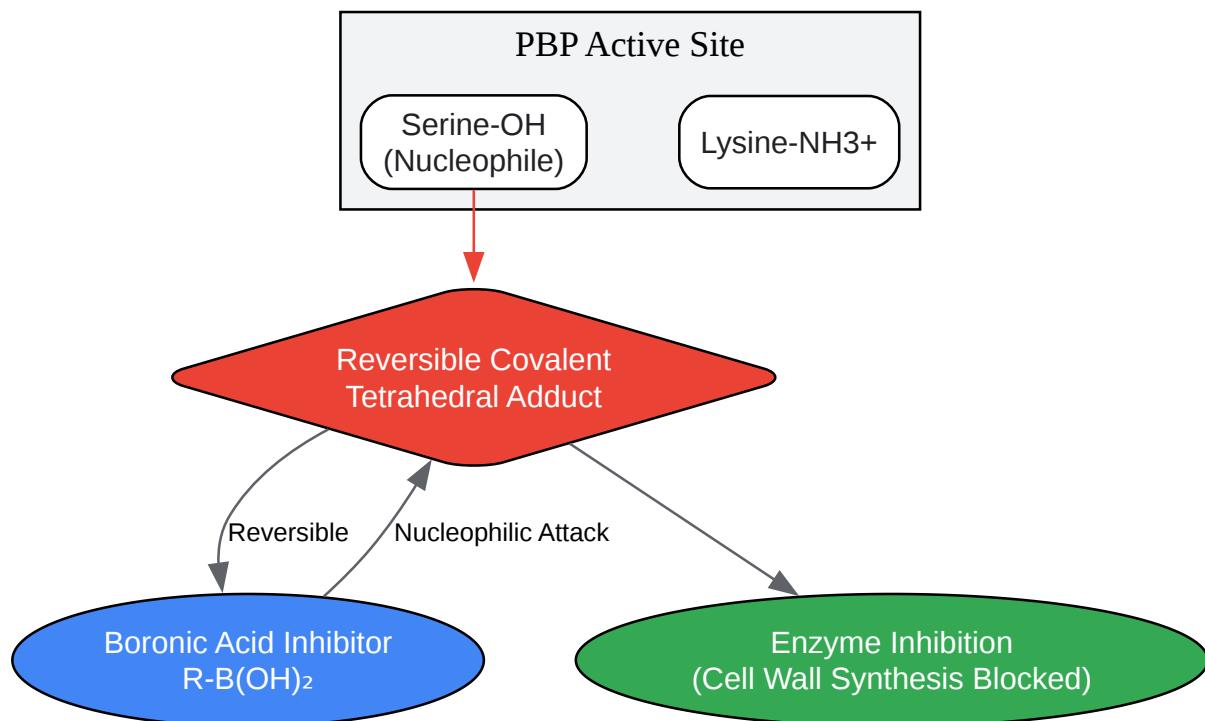
Applications in Drug Development

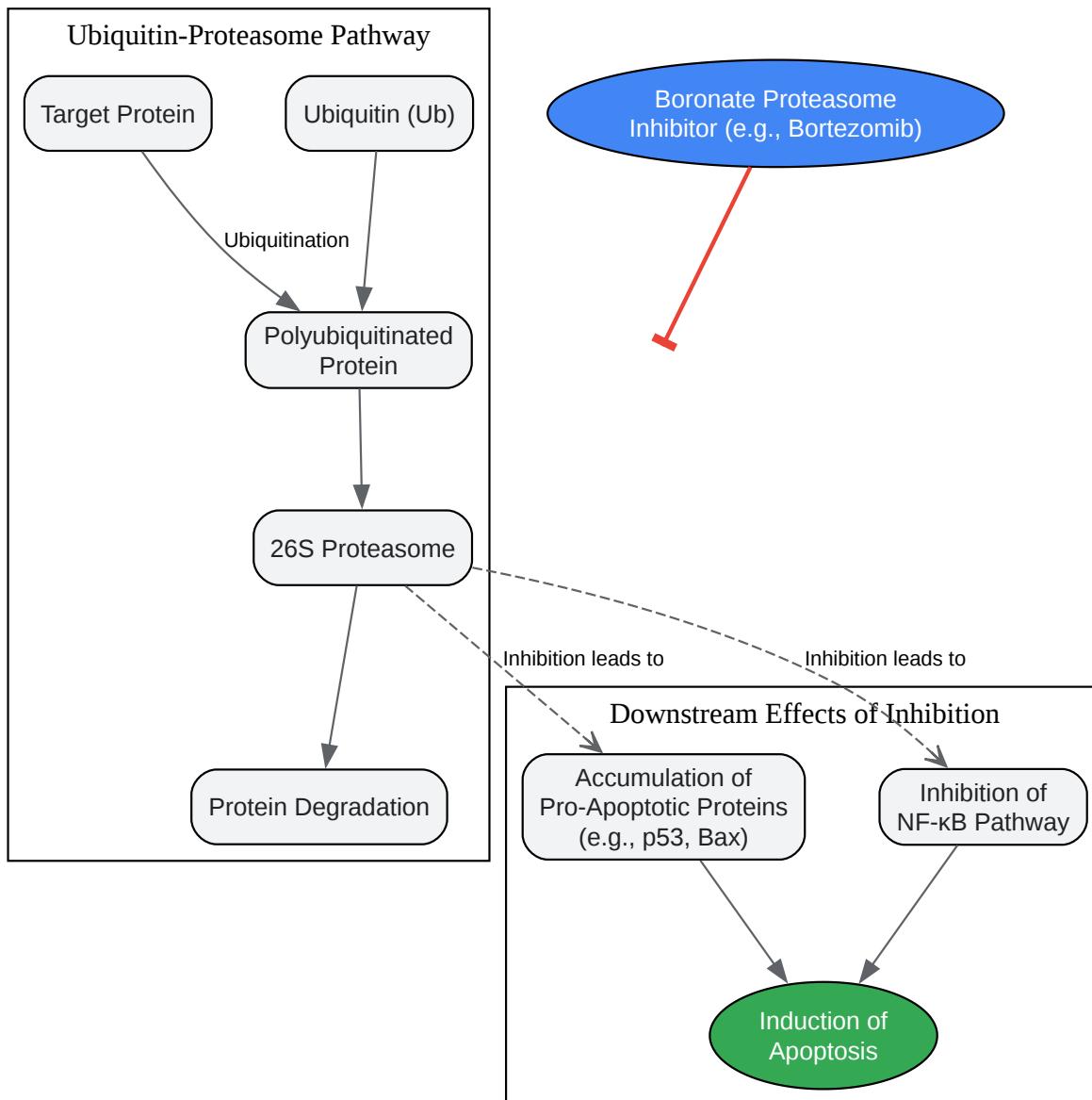
Boron-containing compounds, particularly boronic acids and their esters, have emerged as a significant class of molecules in medicinal chemistry.[9] **Diisopropyl(bromomethyl)boronate** serves as a valuable precursor for synthesizing these bioactive molecules.

Inhibitors of Penicillin-Binding Proteins (PBPs)

The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of β -lactam antibiotics.^{[2][10]} Boronic acids have been investigated as inhibitors of PBPs. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall synthesis.^[4]

The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct, mimicking the tetrahedral transition state of the natural substrate.^{[2][4]}





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